7-Acetylintermedine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetylintermedine N-oxide: is a pyrrolizidine alkaloid, a class of nitrogen-containing compounds found in certain plants. These compounds are known for their complex structures and biological activities. This compound is specifically found in plants of the Boraginaceae family, such as Borago and Symphytum species . It has a molecular formula of C17H27NO7 and a molecular weight of 357.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetylintermedine N-oxide typically involves the acetylation of intermedine N-oxide. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research and its occurrence in natural sources. extraction from plant sources like Symphytum officinale is a viable method. The extraction process involves harvesting the plant material, drying, and then using solvents like methanol or ethanol to extract the alkaloids. The extract is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Acetylintermedine N-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, intermedine N-oxide.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically yields intermedine N-oxide .
Scientific Research Applications
7-Acetylintermedine N-oxide has several applications in scientific research:
Chemistry: It is used as a reference standard in chromatographic analysis to study pyrrolizidine alkaloids.
Biology: Research on its biological activity helps in understanding the toxicological effects of pyrrolizidine alkaloids.
Medicine: Studies on its pharmacological properties contribute to the development of therapeutic agents.
Industry: It is used in the quality control of herbal products containing pyrrolizidine alkaloids.
Mechanism of Action
The mechanism of action of 7-Acetylintermedine N-oxide involves its interaction with cellular components. It is known to exert toxic effects by forming DNA adducts, leading to mutations and cell death. The compound targets liver cells, causing hepatotoxicity. The pathways involved include the activation of cytochrome P450 enzymes, which convert the compound into reactive metabolites that bind to DNA .
Comparison with Similar Compounds
Intermedine N-oxide: The parent compound of 7-Acetylintermedine N-oxide.
Seneciphylline N-oxide: Another pyrrolizidine alkaloid with similar toxicological properties.
Indicine N-oxide: Known for its antitumor activity.
Uniqueness: this compound is unique due to its specific acetylation, which affects its biological activity and toxicity profile. Compared to its parent compound, intermedine N-oxide, the acetyl group enhances its lipophilicity, potentially altering its absorption and distribution in biological systems .
Properties
Molecular Formula |
C17H27NO7 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C17H27NO7/c1-10(2)17(22,11(3)19)16(21)24-9-13-5-7-18(23)8-6-14(15(13)18)25-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14-,15-,17+,18?/m1/s1 |
InChI Key |
LQRKAEIDKZNCJO-MYWVZKBFSA-N |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)OC(=O)C)[O-])O)O |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)OC(=O)C)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.